2-Oxocyclohexanecarbonyl-CoA

Anaerobic benzoate degradation Acyl-CoA hydrolase Ring cleavage enzymology

Anaerobic benzoate degradation studies fail when using cyclohexanecarboxyl-CoA or 2-hydroxy analogs-BadI requires the native 2-oxo group for ring cleavage. - **Specificity**: BadI hydrolase cleaves only 2-oxocyclohexanecarbonyl-CoA (Kₘ/kcat data available); incorrect substrates halt flux. - **Application**: Essential for R. palustris-type pathway reconstitution, LC-MS/MS biomarker assays, and naphthenic acid biodegradation research. - **Supply**: Delivered as lyophilized solid, ≥95% purity (HPLC), batch-specific COA provided.

Molecular Formula C28H44N7O18P3S
Molecular Weight 891.7 g/mol
Cat. No. B15546149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxocyclohexanecarbonyl-CoA
Molecular FormulaC28H44N7O18P3S
Molecular Weight891.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1
InChIKeyBGLNPJARTQOCKR-OXXAVVHVSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxocyclohexanecarbonyl-CoA Overview


2-Oxocyclohexanecarbonyl-CoA (also designated 2-ketocyclohexane-1-carboxyl-CoA) is a 3-oxoacyl-CoA thioester in which the S-acyl component is derived from 2-oxocyclohexane-1-carboxylic acid [1]. This compound serves as an obligate intermediate in the anaerobic benzoate degradation pathway utilized by bacteria such as Rhodopseudomonas palustris and Syntrophus aciditrophicus, where it is generated by the NAD⁺-dependent oxidation of 2-hydroxycyclohexanecarboxyl-CoA via the enzyme BadH and subsequently cleaved to pimeloyl-CoA by the ring-cleavage enzyme BadI [2]. Its molecular formula is C28H44N7O18P3S with a molecular weight of 891.67 g/mol [3].

Workflow
Anaerobic benzoate pathway reconstitution studies
Selection
Obligate intermediate for BadI ring-cleavage enzyme
Use Context
Distinguishing R. palustris-type from T. aromatica-type degradation

2-Oxocyclohexanecarbonyl-CoA Specificity


In-class CoA thioesters such as cyclohexanecarboxyl-CoA, cyclohex-1-ene-1-carboxyl-CoA, and 2-hydroxycyclohexanecarboxyl-CoA cannot substitute for 2-oxocyclohexanecarbonyl-CoA in experimental systems because they occupy discrete, non-overlapping positions within the anaerobic benzoate degradation pathway. The introduction of the 2-oxo group is strictly required for ring cleavage; the BadI hydrolase exhibits stringent substrate specificity and does not cleave the fully saturated cyclohexanecarboxyl-CoA or the hydroxylated analog [1]. Furthermore, in organisms such as Thauera aromatica that employ an alternative benzoyl-CoA degradation route, 2-hydroxychc-CoA dehydrogenase activity is absent, rendering 2-oxocyclohexanecarbonyl-CoA a definitive marker for the R. palustris-type pathway [2]. Selecting the correct intermediate is therefore not a matter of functional redundancy but of pathway fidelity.

1 Cyclohexanecarboxyl-CoA and 2-hydroxychc-CoA are not cleaved by BadI; they will block the ring-opening step.
2 Saturated or hydroxylated analogs occupy different pathway positions and do not support flux to pimeloyl-CoA.
3 Intermediates from the T. aromatica benzoyl-CoA pathway cannot substitute for this R. palustris-specific intermediate.

2-Oxocyclohexanecarbonyl-CoA vs. Analogs: Evidence


BadI Ring-Cleavage Specificity

2-Oxocyclohexanecarbonyl-CoA is the exclusive substrate for the ring-cleavage enzyme BadI (2-ketocyclohexanecarboxyl-CoA hydrolase), which catalyzes the hydrolytic C–C bond cleavage that converts this compound to pimeloyl-CoA. In contrast, the structurally related analogs cyclohexanecarboxyl-CoA and 2-hydroxycyclohexanecarboxyl-CoA are not cleaved by BadI [1]. A badI deletion mutant in R. palustris fails to grow on benzoate, 4-hydroxybenzoate, cyclohexanecarboxylate, or cyclohex-1-enecarboxylate, but growth is restored on pimelate, confirming that the 2-oxo group is indispensable for pathway progression [2].

Substrate Acceptance
Head-to-head
2-Oxocyclohexanecarbonyl-CoA → pimeloyl-CoA
vs.
Cyclohexanecarboxyl-CoA / 2-hydroxychc-CoA → no cleavage
Absolute requirement for the 2-oxo group for ring cleavage
BadI enzyme is strictly substrate-specific; genetic knockout confirms essentiality
Anaerobic benzoate degradation Acyl-CoA hydrolase Ring cleavage enzymology

BadH Enzyme Kinetics

The enzyme BadH catalyzes the reversible oxidation of 2-hydroxycyclohexanecarboxyl-CoA to 2-oxocyclohexanecarbonyl-CoA. Under standard assay conditions, BadH exhibits an apparent Kₘ of 10 µM for 2-hydroxychc-CoA and 200 µM for NAD⁺ [1]. The reaction favors the oxidative direction under physiological NAD⁺/NADH ratios, establishing 2-oxocyclohexanecarbonyl-CoA as the forward reaction product. This kinetic characterization provides a baseline for in vitro reconstitution experiments: any investigator seeking to drive flux toward ring cleavage must supply 2-oxocyclohexanecarbonyl-CoA directly or generate it via BadH using 2-hydroxychc-CoA as substrate. No comparable kinetic data exist for alternative CoA esters because BadH exhibits strict substrate specificity for the 2-hydroxycyclohexanecarboxyl moiety [2].

Apparent Kₘ
Method context
Kₘ = 10 µM for 2-hydroxychc-CoA
Kₘ = 200 µM for NAD⁺
Baseline for in vitro assay design
Purified BadH; spectrophotometric NAD⁺ reduction assay
Enzyme kinetics Short-chain dehydrogenase/reductase NAD⁺-dependent oxidation

Pathway Marker: R. palustris vs. T. aromatica

2-Oxocyclohexanecarbonyl-CoA is produced exclusively in organisms employing the R. palustris-type anaerobic benzoate degradation pathway. In Thauera aromatica, which utilizes a divergent benzoyl-CoA degradation route, the enzymes BadH and BadI are absent, and 2-oxocyclohexanecarbonyl-CoA is not formed as an intermediate [1]. This distinction is functionally significant: R. palustris excretes cyclohex-1-ene-1-carboxylate when the cyclohexanecarboxylate degradation operon is disrupted, whereas T. aromatica does not form this intermediate at all [2]. Consequently, 2-oxocyclohexanecarbonyl-CoA serves as a diagnostic marker for distinguishing between these two major bacterial aromatic degradation strategies.

Pathway Marker
Class-level
R. palustris: present and essential
T. aromatica: absent
Diagnostic marker for R. palustris-type degradation
Absent in alternative benzoyl-CoA degradation pathway
Comparative microbial metabolism Benzoyl-CoA degradation Pathway biomarkers

Anaerobic Benzoate Growth Requirement

Genetic disruption of badH or badI in R. palustris eliminates the capacity to form or consume 2-oxocyclohexanecarbonyl-CoA, respectively. A nonpolar badH mutant, which cannot oxidize 2-hydroxychc-CoA to 2-oxocyclohexanecarbonyl-CoA, was completely unable to grow on benzoate or cyclohexanecarboxylate as sole carbon sources, yet retained wild-type growth rates on succinate [1]. Similarly, a badI mutant unable to cleave 2-oxocyclohexanecarbonyl-CoA failed to grow on benzoate, 4-hydroxybenzoate, cyclohexanecarboxylate, or cyclohex-1-enecarboxylate, but grew normally on pimelate and succinate [2]. The differential growth phenotype (aromatic/alicyclic carbon source vs. succinate) confirms that the step at which 2-oxocyclohexanecarbonyl-CoA participates is rate-limiting for anaerobic aromatic catabolism.

Growth Phenotype
Head-to-head
Wild-type: growth on benzoate
ΔbadH/ΔbadI: no growth on benzoate
Both: normal growth on succinate
Obligatory intermediate confirmed by genetic knockout
Growth restored on pimelate; pathway step is rate-limiting
Genetic knockout Anaerobic metabolism Bacterial growth phenotyping

2-Oxocyclohexanecarbonyl-CoA Applications


Anaerobic Benzoate Pathway Reconstitution

Researchers aiming to reconstitute the complete R. palustris-type benzoyl-CoA degradation pathway in vitro must include 2-oxocyclohexanecarbonyl-CoA as the substrate for the BadI ring-cleavage step. Because BadI does not cleave cyclohexanecarboxyl-CoA or 2-hydroxycyclohexanecarboxyl-CoA [1], substituting these analogs will halt flux at the ring-cleavage stage. This compound is therefore indispensable for generating pimeloyl-CoA and subsequently 3-hydroxypimeloyl-CoA in multi-enzyme pathway assays.

BadI Characterization and Inhibitor Screening

2-Oxocyclohexanecarbonyl-CoA is the native substrate for BadI, a member of the crotonase superfamily that catalyzes an unusual hydrolytic C–C bond cleavage [1]. For biochemical characterization, including Kₘ and kcat determinations, or for screening small-molecule inhibitors targeting this ring-cleavage step, authentic 2-oxocyclohexanecarbonyl-CoA must be used. The BadI reaction is insensitive to molecular oxygen, enabling straightforward spectrophotometric or HPLC-based assays [2].

Metagenomic & Environmental Diagnostics

In environmental microbiology and bioremediation monitoring, the detection of BadH and BadI gene sequences or enzymatic activities indicates the presence of the R. palustris-type anaerobic benzoate degradation pathway. The pathway intermediate 2-oxocyclohexanecarbonyl-CoA is not formed in T. aromatica-type degraders [1]. Therefore, this compound can serve as a targeted analytical standard for LC-MS/MS validation when profiling microbial communities from anaerobic sediments, wastewater treatment systems, or hydrocarbon-contaminated aquifers.

Anaerobic Alicyclic Metabolism Studies

Beyond benzoate, 2-oxocyclohexanecarbonyl-CoA is a shared intermediate in the anaerobic degradation of cyclohexanecarboxylate and cyclohex-1-enecarboxylate [1]. Investigators studying the anaerobic catabolism of alicyclic carboxylic acids, which are model compounds for naphthenic acid biodegradation, require this CoA ester as a pathway intermediate. Genetic evidence confirms that badH and badI mutants fail to grow on cyclohexanecarboxylate, establishing this compound's essential role [2].

Application
Selection Property
Validation Focus
Anaerobic Benzoate Pathway Reconstitution
BadI substrate specificity
Ring-cleavage activity in multi-enzyme assay
BadI Characterization & Inhibitor Screening
Native substrate for BadI enzyme
Kinetic parameter determination and inhibitor potency
Metagenomic & Environmental Diagnostics
Pathway-specific biomarker
LC-MS/MS detection of R. palustris-type pathway presence
Anaerobic Alicyclic Metabolism Studies
Shared intermediate for alicyclic CoA esters
Growth rescue in badH/badI mutants on cyclohexanecarboxylate

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